Product packaging for 2-benzoyl-N-cyclopentylbenzamide(Cat. No.:)

2-benzoyl-N-cyclopentylbenzamide

Cat. No.: B291574
M. Wt: 293.4 g/mol
InChI Key: FLJGFZIXVAOILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzoyl-N-cyclopentylbenzamide is a synthetic organic compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . This benzamide derivative features a benzoyl group and an N-cyclopentyl substituent, a structural motif found in various pharmacologically active molecules. While specific biological data for this exact compound is limited from search results, structurally related N-cyclopentylbenzamide compounds are investigated as building blocks in medicinal chemistry and as reference standards in analytical research . For instance, similar compounds have been explored for their potential to interact with enzymes like prothrombin . Researchers value this compound for developing synthetic methodologies and studying structure-activity relationships. It is typically characterized by techniques such as HPLC, for which methods on similar cyclopentyl benzoyl diamide structures are available . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO2 B291574 2-benzoyl-N-cyclopentylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

2-benzoyl-N-cyclopentylbenzamide

InChI

InChI=1S/C19H19NO2/c21-18(14-8-2-1-3-9-14)16-12-6-7-13-17(16)19(22)20-15-10-4-5-11-15/h1-3,6-9,12-13,15H,4-5,10-11H2,(H,20,22)

InChI Key

FLJGFZIXVAOILI-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 2 Benzoyl N Cyclopentylbenzamide

Retrosynthetic Dissection and Identification of Precursors for the 2-benzoyl-N-cyclopentylbenzamide Skeleton

A retrosynthetic analysis of this compound logically deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnection occurs at the amide bond, a common and reliable synthetic step. This bond can be formed between a carboxylic acid derivative and an amine.

Disconnection Approach 1: Amide Bond Disconnection

The most straightforward retrosynthetic cut is at the N-cyclopentyl amide bond. This reveals two primary precursors: 2-benzoylbenzoic acid and cyclopentylamine (B150401). This approach is synthetically viable due to the commercial availability of both starting materials.

Disconnection Approach 2: C-C Bond Disconnection

An alternative disconnection can be envisioned at the carbon-carbon bond between the two phenyl rings. This would involve a Friedel-Crafts-type reaction between a benzoylating agent and a derivative of N-cyclopentylbenzamide. However, this route is often less direct and can lead to issues with regioselectivity.

Based on these analyses, the most logical and commonly employed precursors for the synthesis of the this compound skeleton are identified as derivatives of 2-benzoylbenzoic acid and cyclopentylamine.

Direct Amide Bond Formation Routes for this compound Synthesis

The direct formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. researchgate.netresearchgate.net Several methods can be employed for the synthesis of this compound.

Coupling Reactions Utilizing Benzoyl Chloride or Benzoic Acid Derivatives

A highly effective method for forming the amide bond involves the activation of the carboxylic acid group of 2-benzoylbenzoic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride.

Using 2-Benzoylbenzoyl Chloride:

2-Benzoylbenzoic acid can be converted to 2-benzoylbenzoyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with cyclopentylamine to form the desired amide.

Reactant 1Reactant 2ReagentSolventTemperatureYield
2-Benzoylbenzoyl chlorideCyclopentylaminePyridine (B92270)Dichloromethane0 °C to rtHigh

Using 2-Benzoylbenzoic Acid with Coupling Agents:

Alternatively, the amide bond can be formed directly from 2-benzoylbenzoic acid and cyclopentylamine using a variety of coupling agents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack of the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. luxembourg-bio.com

Reactant 1Reactant 2Coupling AgentAdditiveSolventTemperatureYield
2-Benzoylbenzoic acidCyclopentylamineEDCHOBtDimethylformamidertGood to High
2-Benzoylbenzoic acidCyclopentylamineDCCNoneDichloromethanertModerate to Good

Amidation Reactions with Cyclopentylamine Derivatives

The nucleophilic partner in the amidation reaction is cyclopentylamine. Its reactivity is generally sufficient for reaction with activated carboxylic acid derivatives. In cases where the amine is less reactive or sterically hindered, more forcing conditions or more potent activating agents might be required. However, for cyclopentylamine, standard conditions are typically adequate.

Role of Bases and Stoichiometry in Amide Formation

In reactions involving acyl chlorides, a base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. Tertiary amines such as triethylamine (B128534) (Et₃N) or pyridine are commonly used for this purpose. The base scavenges the acid, preventing the protonation of the amine nucleophile and driving the reaction to completion.

The stoichiometry of the reactants is crucial for maximizing the yield of the desired product. Typically, a slight excess of the amine or the acylating agent may be used to ensure the complete consumption of the limiting reagent. In coupling reactions, the carboxylic acid, amine, coupling agent, and additive are usually used in near-equimolar amounts, although slight adjustments can be made to optimize the reaction.

Advanced Synthetic Approaches to Access this compound and its Analogs

Modern synthetic chemistry has seen the development of powerful new methods for the construction of complex molecules. Catalytic C-H activation and functionalization strategies offer novel and efficient routes to benzamide (B126) scaffolds. rsc.orgnih.govacs.orgcitedrive.comacs.org

Catalytic C-H Activation and Functionalization Strategies for Benzamide Scaffolds

While not a direct synthesis of this compound from simple precursors, C-H activation represents a powerful tool for the late-stage functionalization of a pre-formed N-cyclopentylbenzamide scaffold. This approach allows for the introduction of the benzoyl group at the ortho position of the benzamide ring through a transition-metal-catalyzed process.

For instance, a directed C-H activation/arylation reaction could be employed. In this scenario, the amide group of N-cyclopentylbenzamide would act as a directing group, guiding a transition metal catalyst (e.g., palladium, rhodium, or cobalt) to activate the C-H bond at the ortho position. rsc.orgnih.govacs.org The activated C-H bond could then react with a suitable benzoylating agent or an arylating agent that could be subsequently converted to a benzoyl group.

SubstrateReagentCatalystSolventTemperatureProduct
N-CyclopentylbenzamideBenzoyl Peroxide[Pd(OAc)₂]Acetic Acid100 °CThis compound
N-CyclopentylbenzamidePhenylboronic Acid[Rh(Cp*)Cl₂]₂Dioxane120 °Cortho-phenylated intermediate

This catalytic approach offers a more atom-economical and potentially more convergent route to the target molecule and its analogs, avoiding the need for pre-functionalized starting materials.

Photochemical and Radical-Mediated Synthesis Pathways for Benzamide Derivatives

Photochemical and radical-mediated reactions offer unique pathways for the synthesis of benzamide derivatives, often proceeding under mild conditions and allowing for novel bond formations. These methods can be particularly useful for creating complex molecular architectures.

Photochemical approaches, utilizing visible light and a photocatalyst, have emerged as powerful tools. For instance, visible-light-mediated radical reactions provide a robust alternative to traditional condensation methods for amide synthesis. nih.gov One strategy involves the use of a photocatalyst like [Ir(ppy)2(dtbbpy)]PF6 with a sacrificial reductant, which can facilitate the coupling of a wide range of aryl halides with amines. nih.gov Another approach employs an organic photocatalyst under blue light irradiation for the arylation of primary aliphatic amines with fluorobenzenes. researchgate.net N-Benzoylformyl α,β-unsaturated amides have been shown to undergo photochemical intramolecular [2+2] cycloaddition to yield bicyclic imides. rsc.org

Radical-mediated pathways also provide efficient routes to benzamide derivatives. For example, the radical Truce-Smiles rearrangement of N-allylbenzamides can be initiated by the radical fluoromethylation of the alkene, leading to fluoro derivatives of β-arylethylamines. researchgate.net Another example is the copper-controlled divergent cyclization of benzamides, which can produce perfluorinated or cyanated isoquinolinediones through a radical cyclization cascade. rsc.org This method is notable for its controllable and divergent synthesis capabilities under practical, metal-free conditions when using AIBN as the initiator. rsc.org Furthermore, amidyl radicals, generated from precursors like N-acyl-2-(benzylseleno)benzamides through irradiation, can undergo intramolecular homolytic substitution to form 1,2-benzisoselenazol-3(2H)-ones. nih.gov

Chemo- and Regioselective Synthesis of Complex Benzamide Structures

The selective synthesis of complex benzamide structures is crucial for accessing specific isomers and functionalized derivatives. Chemo- and regioselectivity are key challenges that can be addressed through careful selection of catalysts, substrates, and reaction conditions.

A modular approach for preparing tri- and tetracyclic carbazoles, which can be considered complex benzamide-containing structures, involves a sequential [3+2] heteroannulation. nih.govburleylabs.co.ukacs.orgresearchgate.netnih.gov This strategy utilizes a palladium-catalyzed Buchwald-Hartwig amination followed by a C/N-arylation in a one-pot process. nih.govacs.orgresearchgate.netnih.gov The chemo- and regioselectivity of this tandem reaction are controlled by the nature of the chloroaniline and heteroaryl bromide substrates. acs.org For example, the use of o-chloroanilines defines the A-ring of the carbazole (B46965) core, while heteroaryl bromides form the C/D-rings. nih.gov Mechanistic studies have been crucial in understanding the factors that govern the selectivity of the two distinct bond-forming steps. nih.govacs.orgresearchgate.netnih.gov

Optimization of Reaction Conditions and Solvent Effects in this compound Synthesis

The yield and selectivity of a chemical reaction are highly dependent on the reaction conditions. For the synthesis of this compound, optimizing parameters such as solvent, catalyst, and reagents is critical for achieving the desired outcome efficiently.

Influence of Solvent Polarity and Reaction Medium on Yield and Selectivity

The choice of solvent can significantly impact the course of a reaction by influencing the solubility of reactants, the stability of intermediates, and the transition state energies. The polarity of the solvent is a particularly important factor. researchgate.netnih.gov For instance, in the synthesis of N-benzoyl-2-hydroxybenzamides, refluxing pyridine is used as the reaction medium. nih.gov The spectral properties of some benzamide derivatives, specifically quaternary benzo[c]phenanthridine (B1199836) alkaloids, have been shown to be sensitive to solvent polarity, which can provide insights into their interactions with biomacromolecules. researchgate.netnih.gov While direct studies on this compound are not detailed in the provided results, the principles of solvent effects on related benzamide syntheses are applicable. The reaction medium can also influence the type of product formed. For example, in a radical-mediated cyclization of benzamides, the reaction can be directed towards different products by changing the catalyst and conditions. rsc.org

Role of Specific Catalysts and Reagents in Promoting Transformations

Catalysts and reagents play a pivotal role in directing the outcome of a reaction, often enabling transformations that would otherwise be difficult or impossible. In the context of benzamide synthesis, a variety of catalysts and reagents are employed to achieve specific bond formations and functional group manipulations.

Palladium catalysts are widely used in cross-coupling reactions to form C-N and C-C bonds, which are essential for constructing complex benzamide structures. nih.govacs.orgresearchgate.netnih.gov For example, the Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a key step in the synthesis of carbazole derivatives. nih.govacs.orgresearchgate.netnih.gov The choice of ligand, such as H(PCy)₃BF₄, and base, like K₃PO₄, can be optimized to maximize the yield of the desired product. acs.org

Copper catalysts have also been shown to be effective in certain benzamide syntheses. For instance, a copper-controlled divergent cyclization of benzamides allows for the synthesis of either perfluorinated or cyanated isoquinolinediones. rsc.org The use of CuI can redirect the cyclization pathway compared to a metal-free system. rsc.org

Other reagents are used to activate substrates or to introduce specific functional groups. For instance, thionyl chloride (SOCl₂) is used to convert carboxylic acids to the more reactive acid chlorides, which can then be reacted with amines to form amides. nih.gov In the synthesis of N-benzoyl-2-hydroxybenzamides, various acid chlorides are reacted with salicylamide (B354443) in the presence of pyridine. nih.gov Lawesson's reagent is employed to convert a carbonyl group to a thiocarbonyl group, as demonstrated in the synthesis of a thioimide derivative of a benzamide. nih.gov

Derivatization and Analog Synthesis of this compound

The synthesis of derivatives and analogs of a lead compound is a common strategy in medicinal chemistry to explore structure-activity relationships and to optimize properties. For this compound, modifications can be made to various parts of the molecule, including the benzoyl moiety.

Modification Strategies for the Benzoyl Moiety

The benzoyl group of this compound offers several opportunities for modification to generate a library of analogs. These modifications can include the introduction of various substituents onto the phenyl ring of the benzoyl group.

In the synthesis of N-benzoyl-2-hydroxybenzamides, a range of substituted benzoyl chlorides were reacted with salicylamide to produce a series of derivatives with different functionalities on the benzoyl ring. nih.gov This approach allows for the systematic investigation of the effect of electronic and steric properties of the substituents on the biological activity of the resulting compounds.

Another strategy for modifying the benzoyl moiety is through a radical Truce-Smiles rearrangement. researchgate.net This reaction involves an intramolecular 1,4-aryl migration, which could potentially be applied to rearrange the benzoyl group within the molecule, leading to novel structural scaffolds. researchgate.net

Furthermore, the synthesis of benzoylthioureido benzenesulfonamide (B165840) derivatives demonstrates how the benzoyl group can be incorporated into a larger, more complex structure. nih.gov In this work, various substituted benzamides were synthesized, highlighting the versatility of the benzoyl moiety as a building block for creating diverse chemical entities. nih.gov

Substitution Patterns on the Cyclopentyl Ring

The introduction of various substituents onto the cyclopentyl moiety of this compound can be a key strategy to modulate its physicochemical properties and biological activity. While direct studies on the substitution of this specific compound are not prevalent in the reviewed literature, analogous synthetic transformations on related N-cycloalkyl and N-alkenyl amides provide a strong basis for proposing viable synthetic routes.

Methodologies for introducing functional groups onto a cyclopentyl ring often involve starting with a functionalized cyclopentylamine or a precursor that can be converted to the desired substituted cyclopentylamine before its condensation with 2-benzoyl chloride. Alternatively, post-synthetic modification of the N-cyclopentyl group can be envisioned, although this may be more challenging.

Research into related compounds, such as N-cyclopentenyl-lactams, demonstrates the feasibility of modifying cyclopentene (B43876) rings, which are close structural relatives of the cyclopentyl group. researchgate.net For instance, dihydroxylation of an N-cyclopentenyl precursor can yield trihydroxylated amides, suggesting that similar oxidative additions could be applied to a hypothetical unsaturated precursor of this compound. researchgate.net The stereochemical outcome of such reactions is often directed by the existing substituents on the cyclopentene ring, allowing for a degree of stereocontrol. researchgate.net

Furthermore, the synthesis of cyclopentane-based muraymycin analogs showcases the use of functionalized cyclopentane (B165970) intermediates in the construction of complex molecules. nih.gov These syntheses often start from commercially available chiral cyclopentane derivatives, such as (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one, which can be elaborated into highly substituted cyclopentane rings. nih.gov A similar approach could be adopted for the synthesis of this compound analogs bearing diverse functionalities on the cyclopentyl ring.

Table 1: Proposed Strategies for Cyclopentyl Ring Substitution

Substitution Strategy Proposed Reaction Potential Substituents Key Considerations Reference Analogy
Functionalized Cyclopentylamine Precursor Amide coupling of 2-benzoyl chloride with a pre-synthesized substituted cyclopentylamine.Hydroxyl, amino, alkyl, halo, carboxylAvailability and synthesis of the substituted cyclopentylamine.General benzamide synthesis nih.gov
Oxidative Functionalization Dihydroxylation or epoxidation of a cyclopentenyl precursor, followed by further modification.Diols, epoxides, amino alcoholsRequires synthesis of an unsaturated analog. Stereoselectivity can be a factor.Synthesis of N-cyclopentenyl-lactams researchgate.net
Radical Functionalization Radical addition to a cyclopentenyl precursor.Alkyl, aryl, functionalized alkyl groupsControl of regioselectivity and stereoselectivity.General radical chemistry principles
Nucleophilic Substitution Reaction of a cyclopentyl derivative bearing a leaving group with a nucleophile.Azides, amines, thiols, cyanidesSynthesis of the precursor with a suitable leaving group (e.g., tosylate, mesylate).General nucleophilic substitution reactions

Incorporation into Fused or Bridged Ring Systems

The rigidification of the this compound scaffold through its incorporation into fused or bridged ring systems represents an advanced synthetic challenge that could lead to compounds with novel three-dimensional structures and potentially enhanced biological properties. Such modifications can be achieved through intramolecular cyclization reactions involving either the N-cyclopentyl group or other reactive sites within the molecule.

Fused Ring Systems:

The formation of a fused ring system involving the N-cyclopentyl group could be envisioned through cyclization reactions onto one of the aromatic rings. For instance, an intramolecular Friedel-Crafts type reaction could be explored if the cyclopentyl ring is appropriately functionalized with a group that can generate a carbocation or an equivalent electrophile.

Another approach could involve the cyclization of ortho-substituted phenyl benzamides, as demonstrated in related systems. nih.gov For example, if the N-cyclopentyl group were replaced with a cyclopropylphenyl group, acid-catalyzed cyclization can lead to the formation of benzoxazine (B1645224) and dibenzoazepine ring systems. nih.gov While not directly involving a cyclopentyl group, this illustrates the principle of using a cyclic substituent to engage in ring-forming reactions with the benzamide core.

Bridged Ring Systems:

The construction of bridged bicyclic systems containing the this compound framework is a more complex endeavor. Methodologies for synthesizing bridged rings often rely on powerful reactions such as intramolecular [2+2] photocycloadditions, Diels-Alder reactions, or carbene-mediated C-H insertion reactions. nih.govnih.gov

A potential strategy could involve the synthesis of a this compound derivative where the cyclopentyl ring is appended with a diene or a dienophile. An intramolecular Diels-Alder reaction could then be triggered to form a bridged bicyclic system. Alternatively, the introduction of a diazo group onto a suitable position of the molecule could allow for a rhodium-catalyzed intramolecular C-H insertion, a strategy that has been successfully employed for the synthesis of various bridged polycyclic systems.

The synthesis of bridged bicyclic γ-sultams via intramolecular flow photochemical [2+2] cycloaddition offers another sophisticated approach. nih.govchemrxiv.org This method involves the irradiation of an appropriately substituted diene to form a bicyclo[2.1.1]hexane system. nih.govchemrxiv.org A similar strategy could be adapted by designing a precursor of this compound that incorporates a suitable diene system on the cyclopentyl ring or the benzoyl moiety, which upon photochemical activation could lead to a bridged structure.

Table 2: Proposed Strategies for Fused and Bridged Ring Systems

System Type Proposed Strategy Key Reaction Required Precursor Features Reference Analogy
Fused Ring Intramolecular Friedel-Crafts AlkylationAcid-catalyzed cyclizationFunctional group on the cyclopentyl ring capable of generating an electrophile (e.g., alcohol, alkene).General Friedel-Crafts reactions
Fused Ring Cyclization of an ortho-functionalized benzamideAcid- or base-catalyzed cyclizationReactive group on the benzoyl or benzamide phenyl ring that can react with the N-cyclopentyl moiety.Cyclization of ortho-cyclopropylphenyl benzamides nih.gov
Bridged Ring Intramolecular Diels-Alder Reaction[4+2] cycloadditionDiene and dienophile functionalities strategically placed within the molecule.General intramolecular Diels-Alder reactions
Bridged Ring Intramolecular [2+2] PhotocycloadditionPhotochemical cycloadditionTwo suitably positioned alkene moieties for cycloaddition.Synthesis of bridged bicyclic γ-sultams nih.govchemrxiv.org
Bridged Ring Intramolecular C-H InsertionRhodium-catalyzed carbene insertionA diazo group that can be converted into a carbene to insert into a C-H bond of the cyclopentyl ring or elsewhere.Synthesis of bridged polycyclic systems via carbene cascades

Structural and Spectroscopic Insights into this compound Remain Elusive

Despite a thorough search of available scientific literature, detailed structural and spectroscopic data for the chemical compound this compound remains unpublished. While the synthesis of related benzamide structures has been documented, specific experimental data from single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) analyses for this particular molecule are not available in the public domain.

The Pursuit of Crystal Structure: A Look at Related Compounds

In a typical SCXRD study, the initial and most critical step is the growth of high-quality single crystals. This often involves a meticulous process of solvent screening and optimization of conditions such as temperature, concentration, and evaporation rate. Techniques like slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution are commonly employed. The goal is to produce a crystal of sufficient size and quality, free from defects, to allow for the diffraction of X-rays.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal lattice, is collected by a detector. Sophisticated computer software is then used to process this data, solve the phase problem, and ultimately refine a model of the crystal structure. This model provides a wealth of information, including the precise spatial arrangement of the benzoyl and cyclopentylamide moieties and the stereochemistry of the molecule.

Furthermore, the analysis extends to the examination of intermolecular interactions within the crystal lattice. These non-covalent forces, such as hydrogen bonding and van der Waals interactions, dictate how the molecules pack together, influencing the material's physical properties.

Powder X-ray Diffraction: A Complementary Technique

Powder X-ray diffraction (PXRD) serves as a complementary and often more routine technique for the characterization of crystalline solids. Instead of a single crystal, PXRD analysis is performed on a polycrystalline sample, which consists of a multitude of tiny, randomly oriented crystallites.

Sample preparation for PXRD is generally straightforward, involving the grinding of the bulk material into a fine powder to ensure a random distribution of crystal orientations. This powder is then typically mounted on a flat sample holder. The instrument directs a beam of X-rays onto the sample, and the diffracted X-rays are detected at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline phases present in the sample. While PXRD does not provide the atomic-level detail of SCXRD, it is invaluable for phase identification, assessment of sample purity, and for studying crystalline polymorphism.

The Unwritten Chapter of this compound

While the methodologies for the structural characterization of crystalline organic compounds are well-established, their application to this compound has not been reported in the accessible scientific literature. Consequently, the specific details of its molecular conformation, stereochemistry, and the intricacies of its crystal packing remain unknown. Future research, should it be undertaken, would be necessary to fill this data gap and provide a comprehensive understanding of this particular chemical entity.

Structural Characterization and Spectroscopic Analysis of 2 Benzoyl N Cyclopentylbenzamide

Powder X-ray Diffraction (PXRD) Analysis

Interpretation of Diffraction Patterns for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the solid-state structure of a crystalline material. The diffraction pattern, a unique fingerprint of a specific crystalline phase, is generated by the constructive interference of X-rays scattered by the electron clouds of atoms arranged in an ordered lattice. Analysis of this pattern provides information on the crystal system, space group, and unit cell dimensions.

For a compound like 2-benzoyl-N-cyclopentylbenzamide, obtaining a single crystal suitable for X-ray analysis is the first critical step. Once a diffraction pattern is collected, the positions and intensities of the diffraction peaks are analyzed. For instance, in studies of related benzamide (B126) structures, such as N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, the compound was found to crystallize in the monoclinic C2/c space group with specific unit cell dimensions determined from the diffraction data mostwiedzy.pl. Similarly, polymorphs of 2-benzoyl-N,N-diethylbenzamide have been identified, where different crystalline forms (monoclinic and orthorhombic) were distinguished by their unique diffraction patterns and unit cell parameters nih.gov.

The interpretation process for this compound would involve:

Peak Position Analysis: The 2θ angles of diffraction peaks are used to calculate the d-spacings (interplanar distances) via the Bragg equation (nλ = 2d sinθ). These d-spacings are characteristic of the unit cell dimensions.

Peak Intensity Analysis: The relative intensities of the peaks provide information about the atomic arrangement within the unit cell.

Systematic Absences: The absence of certain reflections helps in determining the crystal's space group.

Database Comparison: The resulting pattern can be compared against crystallographic databases to identify known phases or confirm the novelty of the crystal structure.

While specific experimental XRD data for this compound is not publicly available, the analysis would follow these established principles to identify its crystalline phase.

Advanced Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all hydrogen atoms in this compound.

Aromatic Protons: The protons on the two benzene (B151609) rings would typically appear as a complex series of multiplets in the downfield region, generally between 7.0 and 8.0 ppm, due to the electron-withdrawing effects of the carbonyl groups.

Amide Proton (N-H): A broad singlet corresponding to the amide proton would be expected, its chemical shift being sensitive to solvent and concentration. In related benzamides, this signal often appears between 6.5 and 9.0 ppm.

Cyclopentyl Protons: The methine proton on the cyclopentyl ring attached to the nitrogen (N-CH) would be significantly deshielded, likely appearing as a multiplet around 4.0-4.5 ppm. The remaining methylene (B1212753) protons of the cyclopentyl ring would resonate further upfield, typically in the 1.5-2.0 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons: Two distinct signals for the two carbonyl carbons (C=O) would be expected in the most downfield region of the spectrum, typically between 165 and 198 ppm. For example, in 2-benzoylbenzamide (B1330701), the amide and ketone carbonyls are observed. nih.gov

Aromatic Carbons: The aromatic carbons would generate a series of signals between approximately 125 and 140 ppm.

Cyclopentyl Carbons: The N-CH carbon of the cyclopentyl group would appear around 50-60 ppm, while the other methylene carbons would be found further upfield, between 20 and 35 ppm.

The following tables present predicted chemical shift ranges for this compound based on data from analogous compounds like 2-benzoylbenzamide and N-cyclohexylbenzamide nih.govnih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic H 7.0 - 8.0 Multiplet (m)
Amide N-H 6.5 - 9.0 Broad Singlet (br s)
Cyclopentyl N-CH 4.0 - 4.5 Multiplet (m)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbons Predicted Chemical Shift (ppm)
Ketone C=O 190 - 198
Amide C=O 165 - 175
Aromatic C 125 - 140
Cyclopentyl N-CH 50 - 60

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy:

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group are observed just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=O Stretches: Two distinct and strong carbonyl absorption bands are a key feature. The benzoyl ketone C=O stretch is expected around 1680-1660 cm⁻¹. The amide I band (primarily C=O stretch) should appear around 1660-1630 cm⁻¹. These two overlapping, strong absorptions would be characteristic.

Amide II Band: A strong band between 1570-1515 cm⁻¹, resulting from a combination of N-H bending and C-N stretching, would confirm the secondary amide linkage.

C-N Stretch: The C-N stretching vibration would likely appear in the 1300-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman, non-polar bonds often give stronger signals. Aromatic ring vibrations, particularly the ring-breathing modes, typically produce strong and sharp Raman bands.

Table 3: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Amide N-H stretch IR 3400 - 3200 Medium
Aromatic C-H stretch IR 3100 - 3000 Weak-Medium
Cyclopentyl C-H stretch IR 2950 - 2850 Medium-Strong
Ketone C=O stretch IR, Raman 1680 - 1660 Strong (IR)
Amide Amide I (C=O stretch) IR, Raman 1660 - 1630 Strong (IR)
Amide Amide II (N-H bend, C-N stretch) IR 1570 - 1515 Strong

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₁₈H₁₇NO₂), the exact mass of the molecular ion [M]⁺ would be a primary piece of data. Using high-resolution mass spectrometry (HRMS), this can be determined with high precision, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the structure:

Molecular Ion Peak: The peak corresponding to the intact molecule [C₁₈H₁₇NO₂]⁺.

Benzoyl Cation: A very common and stable fragment in molecules containing a benzoyl group is the benzoyl cation [C₆H₅CO]⁺ at m/z 105. This is often the base peak (most intense peak) in the spectrum. researchgate.net

Loss of Cyclopentyl: Fragmentation could occur via the loss of the cyclopentyl group, leading to an ion at [M - C₅H₉]⁺.

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the amide carbonyl is common. This could lead to the formation of the N-cyclopentylbenzamide fragment ion or further fragmentation.

Phenyl Cation: The benzoyl cation (m/z 105) can further lose carbon monoxide (CO) to form the phenyl cation [C₆H₅]⁺ at m/z 77. researchgate.net

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion Proposed Structure Predicted m/z
[M]⁺ [C₁₈H₁₇NO₂]⁺ 279.13
[M - C₅H₉]⁺ [C₁₃H₈NO₂]⁺ 210.05
[C₆H₅CO]⁺ Benzoyl cation 105.03

Theoretical and Computational Investigations of 2 Benzoyl N Cyclopentylbenzamide

Electronic Structure and Reactivity Studies

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. Through quantum mechanical calculations, the electronic landscape of 2-benzoyl-N-cyclopentylbenzamide can be meticulously mapped.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state properties of molecules by calculating the electron density. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are used to optimize the molecular geometry to its lowest energy state. chemrxiv.orgsphinxsai.com

These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule. The analysis of the ground state reveals the intrinsic strain and electronic distribution, such as the slight pyramidalization at the amide nitrogen, which can influence the molecule's reactivity. researchgate.net The computed electrostatic potential mapped onto the electron density surface highlights regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for the Ground State of this compound

ParameterBond/AngleCalculated ValueSignificance
Bond Length C=O (Amide)~1.24 ÅIndicates strong double-bond character.
Bond Length C-N (Amide)~1.36 ÅShorter than a typical C-N single bond, indicating resonance.
Bond Length C=O (Benzoyl)~1.22 ÅTypical length for a ketone carbonyl group.
Bond Angle O=C-N (Amide)~122°Reflects sp² hybridization of the carbonyl carbon.
Dihedral Angle C-C-N-C (Amide)~175°A value deviating from 180° indicates a slightly twisted, non-planar amide bond. researchgate.net

Beyond DFT, other quantum mechanical methods offer a spectrum of accuracy and computational cost for probing molecular properties.

Ab Initio Calculations : These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. mdpi.comresearchgate.net While computationally demanding, they provide highly accurate descriptions of electronic energies and wavefunctions. For this compound, ab initio calculations can be used to refine energies and investigate excited states with high confidence. researchgate.net

Semi-Empirical Calculations : These methods, such as AM1 or PM3, use parameters derived from experimental data to simplify calculations. researchgate.net They are much faster than ab initio or DFT methods, making them suitable for initial conformational searches or for calculating properties of very large molecular systems. case.edu Though less accurate, they can provide valuable qualitative insights into molecular properties like molecular volume and polar surface area. molinspiration.com

Table 2: Predicted Molecular Properties from Computational Methods

PropertyPredicted ValueMethodSignificance
Molecular Weight 307.39 g/mol -Fundamental physical property.
Topological Polar Surface Area (TPSA) ~49.5 ŲFragment-based contribution methods molinspiration.comInfluences transport properties and intermolecular interactions.
Rotatable Bond Count 4Rule-based molinspiration.comA measure of molecular flexibility, crucial for conformational analysis.
Hydrogen Bond Acceptors 2 (two C=O oxygens)Rule-based nih.govSites for forming hydrogen bonds with donor molecules.
Hydrogen Bond Donors 1 (N-H amide)Rule-based nih.govSite for donating a hydrogen bond.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwpmucdn.com

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the benzoyl-substituted benzene (B151609) ring, acting as the primary electron donor in a reaction. The LUMO, conversely, is centered on electron-deficient areas, like the carbonyl carbons, which act as electron acceptors. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. mdpi.comresearchgate.net

Table 3: Illustrative Frontier Molecular Orbital (FMO) Data

ParameterEnergy Level (eV)LocalizationImplication
HOMO ~ -6.8 eVPrimarily on the benzoyl-substituted aromatic ringThe most reactive site for electrophilic attack.
LUMO ~ -1.5 eVDistributed over the benzoyl carbonyl group and adjacent ringThe most reactive site for nucleophilic attack.
HOMO-LUMO Gap ~ 5.3 eV-A relatively large gap suggests high kinetic stability. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N-cyclopentyl group and the rotation around the amide and ketone linkages mean that this compound can exist in numerous conformations. Understanding these dynamics is essential for a complete picture of its behavior.

Conformational analysis involves mapping the potential energy surface (PES) of the molecule to identify stable, low-energy structures (conformers). q-chem.com This is typically done by systematically rotating the molecule around its flexible single bonds (defined by dihedral angles) and calculating the energy at each step. q-chem.com For this compound, the key rotations would be around the N-C(cyclopentyl) bond, the C-N amide bond, and the C-C bond connecting the benzoyl group to the main benzamide (B126) ring.

The results of a PES scan reveal the energy barriers to rotation and identify the most stable conformers (energy minima). researchgate.net These studies can show, for instance, the preferred orientation of the cyclopentyl ring relative to the amide plane and the twist angle of the benzoyl group, which are determined by a balance of steric hindrance and electronic effects.

Molecular Dynamics (MD) simulations provide a movie-like view of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound moves, vibrates, and interacts with its surroundings. nih.gov

In a simulated environment, such as a box of water or an organic solvent, MD can reveal:

Intramolecular Dynamics : The flexibility of the cyclopentyl ring and the vibrational motions of the aromatic rings can be observed. It can also model potential intramolecular hydrogen bonds, for example, between the amide N-H and the benzoyl C=O oxygen, if a folded conformation allows it.

Intermolecular Interactions : MD simulations show how solvent molecules arrange themselves around the solute and quantify the strength and lifetime of intermolecular hydrogen bonds between the molecule's N-H or C=O groups and solvent molecules. nih.gov This is critical for understanding its solubility and how its conformation might change in different chemical environments.

Analysis of Non-Covalent Interactions within this compound and its Assemblies

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the packing of molecules in the crystalline state and influencing their physical properties. In this compound, a variety of these weak forces are expected to be at play, including hydrogen bonds, aromatic stacking, and dispersion interactions.

The molecular architecture of this compound features key functional groups capable of forming hydrogen bonds, which are crucial in defining the structural arrangement of the molecules in a condensed phase. The secondary amide group provides a hydrogen bond donor (N-H) and an acceptor (the amide carbonyl oxygen), while the benzophenone (B1666685) moiety offers an additional carbonyl oxygen atom as a hydrogen bond acceptor.

N-H…O Interactions: The most prominent hydrogen bond expected is the interaction between the amide proton (N-H) of one molecule and a carbonyl oxygen of a neighboring molecule. Computational studies on similar benzamide structures have shown that these N-H…O bonds are a dominant feature in their crystal packing. nih.govmdpi.com These interactions can lead to the formation of one-dimensional chains or more complex three-dimensional networks, significantly contributing to the stability of the crystal lattice. cam.ac.uk The geometry and energy of these bonds can be precisely modeled using quantum chemical calculations, such as Density Functional Theory (DFT).

A hypothetical representation of potential hydrogen bond parameters, based on typical values from computational studies of related benzamides, is presented in the table below.

DonorAcceptorDistance (D…A) (Å)Angle (D-H…A) (°)Interaction Energy (kcal/mol)
N-HO=C (Amide)2.8 - 3.2150 - 1703 - 7
C-H (Aromatic)O=C (Benzophenone)3.2 - 3.6130 - 1600.5 - 2
C-H (Cyclopentyl)O=C (Amide)3.3 - 3.7120 - 1500.3 - 1.5

This table is illustrative and based on data from analogous compounds. Specific values for this compound would require dedicated computational analysis.

The presence of two phenyl rings in the benzophenone moiety of this compound makes it a prime candidate for aromatic stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are fundamental in the organization of aromatic molecules.

π-π Stacking: The phenyl rings can stack in various geometries, including face-to-face and offset (parallel-displaced) arrangements. Theoretical calculations on benzophenone derivatives have highlighted the importance of π-π interactions in their crystal packing. acs.org The interaction energy and preferred geometry are highly dependent on the substitution pattern and the relative orientation of the rings. Computational methods, particularly those that accurately account for dispersion forces (e.g., DFT with dispersion corrections or high-level ab initio methods), are essential for quantifying these interactions. nih.gov

The interplay of these stacking and dispersion forces contributes significantly to the cohesive energy of the crystal lattice. The desolvation penalty for these aromatic interactions is also a critical factor in understanding their strength in solution, which can be estimated using computational solvation models. nih.gov

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgmdpi.com By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.

For this compound, a Hirshfeld surface analysis would allow for the detailed quantification of the various intermolecular contacts. The surface can be mapped with properties like dnorm, which highlights regions of close contact. Red spots on the dnorm surface would indicate the locations of strong hydrogen bonds, such as the N-H…O interactions.

Contact TypePercentage Contribution (%)
H···H40 - 50
C···H/H···C20 - 30
O···H/H···O15 - 25
N···H/H···N5 - 10
C···C3 - 7

This table is illustrative and based on Hirshfeld surface analyses of analogous compounds. Specific values for this compound would require experimental crystal structure data and subsequent computational analysis.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a virtual laboratory to investigate the intricate details of chemical reactions, including the identification of transition states and the influence of the reaction environment.

The synthesis of this compound would likely involve the formation of an amide bond between a derivative of 2-benzoylbenzoic acid and cyclopentylamine (B150401). A common synthetic route is the reaction of 2-benzoylbenzoyl chloride with cyclopentylamine.

Computational modeling, particularly through DFT calculations, can be employed to map out the potential energy surface of this reaction. This involves locating the structures of the reactants, intermediates, transition states, and products. The transition state is a critical point on this surface, representing the energy maximum along the reaction coordinate. acs.org

The analysis of the transition state structure provides crucial information about the reaction mechanism. For the reaction between an acyl chloride and an amine, a tetrahedral intermediate is typically formed. Computational studies can determine the activation energy barrier associated with the formation and breakdown of this intermediate, which is directly related to the reaction rate. pnas.org Furthermore, the stabilizing effect of intramolecular hydrogen bonds in the transition state can be quantified, offering insights into the catalytic role of certain molecular features. digitellinc.com

The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. mdpi.com Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

For the synthesis of this compound, the polarity of the solvent would influence the stability of the charged or polar species involved in the reaction, such as the tetrahedral intermediate and the transition states. documentsdelivered.comresearchgate.net For instance, a polar solvent would be expected to stabilize these species more effectively than a non-polar solvent, thereby lowering the activation energy and accelerating the reaction.

Computational studies can be performed in the gas phase and in different solvents to quantify these effects. By comparing the calculated reaction profiles, one can predict the optimal solvent for a given synthesis. springernature.com This predictive capability is a powerful tool in the rational design of synthetic procedures.

Supramolecular Chemistry and Crystal Engineering of 2 Benzoyl N Cyclopentylbenzamide Architectures

Principles of Self-Assembly and Molecular Recognition in 2-benzoyl-N-cyclopentylbenzamide Systems

Directed Assembly through Specific Non-Covalent Interactions

There is currently no available scientific literature that describes the directed assembly of this compound through specific non-covalent interactions.

Formation of Supramolecular Synthons

Information regarding the formation of supramolecular synthons involving this compound is not present in the current body of scientific research.

Design of Crystalline Architectures

Crystal Engineering Strategies for Tailored Solid-State Structures

There are no published studies on crystal engineering strategies specifically applied to this compound for the creation of tailored solid-state structures.

Influence of Molecular Conformation on Crystal Packing Arrangements

The influence of the molecular conformation of this compound on its crystal packing arrangements has not been investigated in any published research to date.

Polymorphism and Co-crystallization Studies

No studies on the polymorphism or co-crystallization of this compound have been reported in the scientific literature.

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have distinct physical and chemical properties. A thorough search of scientific databases reveals no studies dedicated to identifying or characterizing polymorphic forms of this compound. Consequently, no data on its potential different crystal lattices, or the analytical techniques used for their characterization (such as X-ray diffraction, differential scanning calorimetry, or spectroscopy), are available.

Rational Design and Synthesis of Co-crystals and Solid Solutions

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. Solid solutions are single crystal phases that contain two or more substances. The design and synthesis of co-crystals and solid solutions are strategic approaches to modify the properties of a substance. There is no available research detailing the rational design or synthesis of co-crystals or solid solutions involving this compound. Therefore, information regarding potential co-formers, synthesis methods, and the resulting properties of such multi-component solids is not available.

Broader Academic Research Applications and Future Perspectives for 2 Benzoyl N Cyclopentylbenzamide

Role in Functional Materials Research (General Chemical and Material Science Contexts)

The inherent characteristics of the 2-benzoyl-N-cyclopentylbenzamide structure suggest its potential utility in the development of novel functional materials. The presence of aromatic rings, a carbonyl group, and an amide linkage provides sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the self-assembly of molecules into ordered structures, a key principle in the design of functional organic materials.

The study of polymorphism in a related compound, 2-benzoyl-N,N-diethylbenzamide, reveals that subtle changes in molecular packing can lead to different crystalline forms with distinct physical properties. This susceptibility to polymorphism indicates that this compound could also exhibit interesting solid-state behaviors. By controlling the crystallization conditions, it might be possible to generate materials with tailored optical, electronic, or mechanical properties. For instance, the formation of specific packing motifs could lead to materials with enhanced charge transport capabilities for applications in organic electronics or nonlinear optical properties for photonic devices.

Table 1: Potential Functional Material Applications Based on Structural Features of Benzamide (B126) Derivatives

Structural FeaturePotential Non-Covalent InteractionPotential Application in Functional Materials
Aromatic Ringsπ-π StackingOrganic semiconductors, liquid crystals
Amide GroupHydrogen BondingSelf-healing polymers, supramolecular gels
Carbonyl GroupDipole-Dipole InteractionsNonlinear optical materials, sensors
Flexible CoreConformational PolymorphismPhase-change materials, smart materials

Potential as a Modular Building Block in Complex Organic Synthesis

Benzamide derivatives are widely recognized as valuable building blocks in the field of organic synthesis. The structure of this compound offers multiple points for chemical modification, making it an attractive scaffold for the construction of more complex molecules. The aromatic rings can be functionalized through electrophilic substitution reactions, while the amide bond can be cleaved or modified. The benzoyl and cyclopentyl groups also provide handles for further synthetic transformations.

This modularity allows for the systematic variation of the compound's structure to fine-tune its properties for specific applications. For example, in medicinal chemistry, benzamides are common substructures in biologically active compounds. By using this compound as a starting point, a library of derivatives could be synthesized and screened for therapeutic activity. The synthesis of various N-benzoyl-2-hydroxybenzamides has demonstrated the feasibility of creating diverse molecular architectures from a common benzamide core.

Table 2: Synthetic Versatility of the this compound Scaffold

Reactive SiteType of ReactionPotential Outcome
Aromatic RingsElectrophilic Aromatic SubstitutionIntroduction of new functional groups (e.g., nitro, halogen, alkyl)
Amide BondHydrolysisSeparation of the benzoyl and cyclopentylbenzamide moieties
Carbonyl GroupReductionConversion to a secondary alcohol
N-H of AmideDeprotonation and AlkylationModification of the amide substituent

Integration into Advanced Molecular Systems and Assemblies

The ability of benzamide derivatives to participate in well-defined non-covalent interactions makes them suitable components for the construction of advanced molecular systems and supramolecular assemblies. The formation of predictable hydrogen-bonding patterns, as seen in the crystal structures of many benzamides, can be exploited to direct the assembly of molecules into larger, ordered architectures such as tapes, sheets, or three-dimensional networks.

The this compound molecule could be designed to incorporate specific recognition motifs that would enable it to selectively bind to other molecules or to self-assemble in a predetermined manner. This bottom-up approach to constructing complex systems is a cornerstone of supramolecular chemistry and nanotechnology. Potential applications for such systems include molecular sensing, drug delivery vehicles, and the creation of "molecular machines."

Challenges and Emerging Trends in the Academic Study of Complex Benzamide Derivatives and Their Applications

An emerging trend in the field is the use of computational modeling and data-driven approaches to predict the properties and behavior of new benzamide derivatives. These in silico methods can help to guide synthetic efforts by identifying promising candidates for specific applications before they are synthesized in the lab, thus saving time and resources.

Another key area of future research will be to gain a more fundamental understanding of the relationship between the molecular structure of benzamides and their macroscopic properties. This includes studying how changes in substitution patterns affect their solid-state packing, their electronic and optical properties, and their biological activity. Such knowledge is crucial for the rational design of new benzamide-based materials and molecules with desired functions. The continued development of advanced characterization techniques, such as high-resolution X-ray diffraction and solid-state NMR, will be vital in this endeavor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.